

# Enpatoran Hydrochloride: A Comprehensive Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |  |  |  |
|----------------------|-------------------------|-----------|--|--|--|
| Compound Name:       | Enpatoran hydrochloride |           |  |  |  |
| Cat. No.:            | B8175992                | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Enpatoran hydrochloride (formerly M5049) is an investigational, orally bioavailable small molecule that acts as a potent and selective dual antagonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). TLR7 and TLR8 are key components of the innate immune system, recognizing single-stranded RNA (ssRNA) from viruses and endogenous nucleic acids. Aberrant activation of these receptors is implicated in the pathogenesis of various autoimmune diseases, including systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE). By blocking TLR7 and TLR8 signaling, Enpatoran aims to modulate the innate and adaptive immune responses, thereby reducing the production of pro-inflammatory cytokines and autoantibodies that drive autoimmune pathology. This technical guide provides a detailed overview of the pharmacological profile of Enpatoran hydrochloride, including its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and clinical development.

#### **Mechanism of Action**

**Enpatoran hydrochloride** is a selective inhibitor of TLR7 and TLR8. Structural studies have indicated that Enpatoran binds to and stabilizes the human TLR8 dimer in its inactive state, which antagonizes the binding of TLR8 ligands. A similar mechanism of action is proposed for its inhibition of TLR7. This dual antagonism of TLR7 and TLR8 is believed to provide a broader and potentially more effective immunomodulatory effect than targeting either receptor alone, given their distinct and overlapping roles in immune cell activation.



#### **Signaling Pathway**

The activation of TLR7 and TLR8 by ssRNA ligands initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway. This leads to the activation of transcription factors such as NF- $\kappa$ B and IRF7, resulting in the production of pro-inflammatory cytokines (e.g., IL-6, TNF- $\alpha$ ) and type I interferons (e.g., IFN- $\alpha$ ). Enpatoran, by blocking the initial ligand binding and receptor activation, effectively inhibits these downstream inflammatory responses.



Click to download full resolution via product page

#### In Vitro Pharmacology

Enpatoran has demonstrated potent and selective inhibition of TLR7 and TLR8 in various in vitro assays.

Table 1: In Vitro Potency of Enpatoran Hydrochloride

| Assay System | Target                                                                      | IC50 (nM) | Reference |
|--------------|-----------------------------------------------------------------------------|-----------|-----------|
| HEK293 cells | TLR7                                                                        | 11.1      |           |
| HEK293 cells | TLR8                                                                        | 24.1      | -         |
| Human PBMCs  | IL-6 production<br>(stimulated by miR-<br>122, Let7c RNA, Alu<br>RNA, R848) | 35 - 45   | _         |



Enpatoran is reported to be inactive against TLR3, TLR4, and TLR9, highlighting its selectivity.

#### **Experimental Protocols**

HEK293-Based TLR7/8 Inhibition Assay (Illustrative Protocol)

A common method for determining the IC50 of TLR inhibitors involves the use of Human Embryonic Kidney (HEK) 293 cells stably transfected to express the target TLR and a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP), under the control of an NF- kB inducible promoter.





Click to download full resolution via product page

Ex Vivo Cytokine Release Assay (Illustrative Protocol)



This assay assesses the ability of a compound to inhibit cytokine production in a more physiologically relevant system, such as human whole blood or peripheral blood mononuclear cells (PBMCs).

- Sample Collection and Preparation: Whole blood is collected from healthy volunteers. For PBMC isolation, blood is processed using density gradient centrifugation.
- Cell Culture: Whole blood or PBMCs are cultured in appropriate media.
- Compound Treatment: Cells are pre-incubated with varying concentrations of Enpatoran.
- Stimulation: The TLR7/8 agonist, R848, is added to the cultures to stimulate cytokine production.
- Incubation: The cultures are incubated for a specified period (e.g., 18-24 hours).
- Cytokine Measurement: The concentration of cytokines, such as IL-6 and IFN-α, in the culture supernatant is measured using methods like ELISA or multiplex bead arrays.

## In Vivo Pharmacology

Enpatoran has demonstrated efficacy in preclinical models of autoimmune disease. In mouse models of lupus (BXSB-Yaa and IFN- $\alpha$  accelerated NZB/W), Enpatoran was shown to suppress disease activity.

#### **Pharmacokinetics**

Enpatoran exhibits favorable pharmacokinetic properties, including good oral bioavailability across multiple species.

# Table 2: Preclinical Pharmacokinetic Parameters of Enpatoran



| Species | Dose (mg/kg) | Route | Oral<br>Bioavailability<br>(%) | T1/2 (h) |
|---------|--------------|-------|--------------------------------|----------|
| Mouse   | 1.0          | Oral  | 100                            | 1.4      |
| Rat     | 1.0          | Oral  | 87                             | 5.0      |
| Dog     | 1.0          | Oral  | 84                             | 13       |

Data compiled from MedChemExpress product information sheet.

**Table 3: Human Pharmacokinetic Parameters of** 

**Enpatoran** 

| Population               | Dose                                                 | Tmax (h) | t1/2 (h) | Key<br>Reference<br>Findings                                                                                                        |
|--------------------------|------------------------------------------------------|----------|----------|-------------------------------------------------------------------------------------------------------------------------------------|
| Healthy<br>Volunteers    | Single and<br>multiple oral<br>doses up to<br>200 mg | 1 - 1.5  | -        | Rapidly absorbed. PK parameters were linear and dose- proportional. Food slightly delayed absorption and lowered peak concentration |
| Patients with<br>SLE/CLE | 25, 50, 100,<br>150 mg BID                           | 1 - 2    | 6 - 10   | PK profiles were consistent and dose- proportional across doses.                                                                    |



## **Pharmacodynamics**

The pharmacodynamic effects of Enpatoran have been evaluated in both healthy volunteers and patients with autoimmune diseases.

**Table 4: Pharmacodynamic Effects of Enpatoran** 

| Population            | Biomarker                                        | Effect     | Key Findings                                                       | Reference |
|-----------------------|--------------------------------------------------|------------|--------------------------------------------------------------------|-----------|
| Healthy<br>Volunteers | Ex vivo<br>stimulated IL-6<br>secretion          | Inhibition | Exposure- dependent inhibition, with maximum inhibition at 200 mg. |           |
| Patients with SLE/CLE | Interferon-gene<br>signature (IFN-<br>GS) scores | Reduction  | Dose-dependent reduction.                                          |           |

# **Clinical Development**

Enpatoran is currently being investigated in clinical trials for the treatment of autoimmune diseases, primarily SLE and CLE.

### **Phase I Studies in Healthy Volunteers**

A Phase I, first-in-human study evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending oral doses of Enpatoran in healthy participants. The study found that Enpatoran was well-tolerated at doses up to 200 mg, with no significant dose-limiting adverse events.

# Phase Ib Study in Patients with SLE and CLE (NCT04647708)

This study assessed multiple-ascending doses of Enpatoran in patients with active SLE and CLE. Enpatoran was well-tolerated up to the highest evaluated dose of 150 mg twice daily for 24 weeks and demonstrated a favorable safety and pharmacokinetic profile. The study also



showed numerical reductions in disease activity scores (SLEDAI-2K) and a dose-dependent suppression of the interferon-gene signature.

### Phase II WILLOW Study (NCT05162586)

The WILLOW study is a global, multicenter, randomized, placebo-controlled Phase II trial evaluating three doses of Enpatoran (25 mg, 50 mg, and 100 mg twice daily) versus placebo in patients with active SLE and CLE. The study is designed with two cohorts: Cohort A focusing on patients with CLE or SLE with active lupus rash, and Cohort B evaluating systemic disease activity in SLE patients.

- Cohort A: Met its primary endpoint, demonstrating a dose-response relationship and a clinically meaningful improvement in the Cutaneous Lupus Erythematosus Disease Area and Severity Index Activity (CLASI-A) scores at Week 16.
- Cohort B: While the primary endpoint of a dose-response relationship was not met, promising efficacy results were observed in prespecified subpopulations.

#### Conclusion

**Enpatoran hydrochloride** is a promising, first-in-class, oral dual inhibitor of TLR7 and TLR8 with a well-defined mechanism of action. It has demonstrated a favorable pharmacokinetic and safety profile in early clinical development. The observed pharmacodynamic effects on biomarkers such as the interferon-gene signature, coupled with encouraging efficacy signals in patients with SLE and CLE, support its continued investigation as a potential novel therapeutic for autoimmune diseases driven by TLR7/8 overactivation. Further data from ongoing and future clinical trials will be crucial to fully establish its therapeutic potential.

 To cite this document: BenchChem. [Enpatoran Hydrochloride: A Comprehensive Pharmacological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8175992#pharmacological-profile-of-enpatoran-hydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com